Atopaxar - 751475-53-3

Atopaxar

Catalog Number: EVT-260564
CAS Number: 751475-53-3
Molecular Formula: C29H38FN3O5
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atopaxar is an aromatic ketone.
Atopaxar has been investigated for the treatment of Coronary Artery Disease and Acute Coronary Syndrome.
Overview

Atopaxar, also known as E5555, is a novel oral thrombin receptor antagonist that has been developed for the treatment of thrombotic diseases. It specifically targets the protease-activated receptor-1 (PAR-1), which plays a crucial role in platelet activation and aggregation. By inhibiting this receptor, Atopaxar aims to prevent thrombus formation without significantly increasing the risk of bleeding, a common concern with antiplatelet therapies.

Source

Atopaxar was initially developed by Schering-Plough and has undergone various clinical trials to evaluate its efficacy and safety in patients with acute coronary syndrome and coronary artery disease. The compound has been the subject of multiple studies that assess its pharmacodynamics and pharmacokinetics, as well as its comparative efficacy against other antiplatelet agents like Vorapaxar .

Classification

Atopaxar is classified as a thrombin receptor antagonist, specifically targeting PAR-1. It is categorized under antiplatelet agents due to its mechanism of action that interferes with platelet signaling pathways, thus reducing platelet aggregation .

Synthesis Analysis

Methods

Technical Details

The synthesis typically begins with readily available starting materials, such as substituted pyridines or imines, which undergo various transformations including alkylation and coupling reactions. Microwave-assisted techniques have also been employed to enhance reaction rates and yields . The final product is purified through chromatographic methods to ensure high purity suitable for biological testing.

Molecular Structure Analysis

Structure

Atopaxar's molecular structure features a pyridine ring that is essential for its activity as a PAR-1 antagonist. The specific arrangement of functional groups on this ring contributes to its binding affinity and selectivity for the target receptor .

Data

The molecular formula for Atopaxar is C19_{19}H20_{20}ClN3_{3}O2_{2}S, with a molecular weight of approximately 373.89 g/mol. Its structural characteristics include key functional groups that facilitate interaction with the PAR-1 receptor, enhancing its pharmacological profile .

Chemical Reactions Analysis

Reactions

Atopaxar undergoes several chemical reactions during its synthesis, including nucleophilic substitutions and coupling reactions. The compound's reactivity allows it to form stable interactions with the PAR-1 receptor, which is critical for its function as an antagonist.

Technical Details

The reactions involved in Atopaxar synthesis are optimized for yield and purity. For instance, selective bromination followed by Suzuki coupling reactions are commonly employed to introduce necessary substituents on the aromatic rings . These steps are crucial for achieving the desired biological activity.

Mechanism of Action

Process

Atopaxar exerts its effects by binding to the thrombin receptor (PAR-1), inhibiting thrombin-induced platelet activation. This blockade prevents the downstream signaling cascades that lead to platelet aggregation and thrombus formation.

Data

Clinical studies indicate that Atopaxar effectively reduces major adverse cardiovascular events compared to placebo while maintaining a lower incidence of bleeding complications compared to other PAR-1 antagonists like Vorapaxar . This unique profile makes it a promising candidate for managing thrombotic disorders.

Physical and Chemical Properties Analysis

Physical Properties

Atopaxar is typically presented as a white to off-white solid or powder. Its solubility characteristics are crucial for formulation into oral dosage forms, impacting bioavailability and therapeutic efficacy.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may require specific handling procedures due to potential reactivity with certain solvents or reagents. Its melting point, boiling point, and pH stability have been documented in various studies, providing essential data for formulation development .

Applications

Atopaxar is primarily researched for its potential use in treating atherothrombotic diseases, particularly in patients at risk of acute coronary syndrome or those with established coronary artery disease. Its ability to inhibit platelet aggregation without significantly increasing bleeding risk positions it as a valuable option in antithrombotic therapy .

Introduction to Atopaxar in Cardiovascular Pharmacology

Role of Protease-Activated Receptor-1 (PAR-1) in Platelet Signaling Pathways

Protease-activated receptor-1 (PAR-1), a G protein-coupled receptor (GPCR), serves as the primary high-affinity thrombin receptor on human platelets. PAR-1 activation occurs through a unique proteolytic mechanism: thrombin cleaves the receptor's extracellular N-terminal domain at the Arg41-Ser42 bond, unmasking a new N-terminal sequence (SFLLRN) that functions as a tethered ligand. This ligand binds intramolecularly to the receptor's second extracellular loop, inducing transmembrane signaling and subsequent platelet activation [1] [5]. This activation triggers powerful intracellular signaling cascades, including Gq-mediated phospholipase Cβ activation, resulting in inositol trisphosphate (IP3) and diacylglycerol (DAG) production. These second messengers drive calcium mobilization and protein kinase C activation, ultimately leading to platelet shape change, granule secretion (ADP, serotonin), and activation of the fibrinogen receptor glycoprotein IIb/IIIa (GPIIb/IIIa), which mediates platelet aggregation [1] [9]. Crucially, PAR-1 is activated by very low concentrations of thrombin (sub-nanomolar), making it the primary mediator of thrombin-induced platelet activation during the initial phases of thrombus formation. PAR-4, the second thrombin receptor on human platelets, requires significantly higher thrombin concentrations for activation and contributes to sustained signaling [1] [6]. Beyond platelets, PAR-1 is widely expressed on endothelial cells, vascular smooth muscle cells, fibroblasts, and neurons, implicating it in diverse physiological and pathophysiological processes, including vascular development, inflammation, and cancer progression [5].

Rationale for PAR-1 Antagonism in Thrombosis Management

The central role of thrombin and PAR-1 in arterial thrombosis, coupled with its perceived lesser role in physiological hemostasis, provided a compelling rationale for developing PAR-1 antagonists as a novel class of antiplatelet agents. Conventional antiplatelet therapies—aspirin (cyclooxygenase-1 inhibitor) and P2Y₁₂ receptor antagonists (clopidogrel, prasugrel, ticagrelor)—target the thromboxane A₂ and ADP pathways, respectively. However, significant residual thrombotic risk persists despite dual therapy, attributed partly to thrombin's potent platelet-activating capacity via PAR-1, which remains unaffected by existing agents [6] [9]. Preclinical studies suggested that PAR-1 inhibition might offer potent antithrombotic effects without significantly impairing hemostasis, a critical limitation of existing therapies often leading to bleeding complications. This potential dissociation between efficacy and bleeding risk stemmed from observations that PAR-1 knockout mice exhibited impaired thrombus formation but normal hemostasis and embryonic development (though approximately 50% died due to defective vascular development) [5] [9]. Furthermore, PAR-1 antagonists target a receptor specific to thrombin's platelet-activating function, leaving thrombin's crucial enzymatic role in fibrin generation intact, theoretically preserving some hemostatic capacity [6]. This mechanism offered the promise of reducing atherothrombotic events (myocardial infarction, stroke) in high-risk patients, particularly as an adjunct to standard antiplatelet regimens, without the proportional increase in bleeding associated with more potent P2Y₁₂ inhibitors like prasugrel or ticagrelor [3] [9].

Atopaxar as a Novel Antiplatelet Agent: Historical Context and Development Milestones

Atopaxar (E-5555) emerged as a potent, orally active, reversible PAR-1 antagonist developed by Eisai Inc. in the early 2000s. Its development occurred alongside vorapaxar (SCH 530348), an irreversible PAR-1 antagonist developed by Schering-Plough (later Merck), marking a significant period of pharmaceutical interest in targeting this receptor for cardiovascular protection [4] [6] [9]. Chemically, atopaxar is characterized as a low molecular weight (608 g/mol) compound featuring a 1,3-diaminobenzene core structure [4]. Preclinical studies demonstrated its potent antiplatelet activity, inhibiting thrombin receptor-activating peptide (TRAP)-induced and thrombin-induced platelet aggregation in vitro with IC₅₀ values of 19 nM and 64 nM, respectively [4]. In vivo, atopaxar exhibited significant antithrombotic effects; for instance, in a guinea pig model of photochemically induced femoral artery thrombosis, oral administration of 30 mg/kg and 100 mg/kg significantly prolonged the time to vessel occlusion without prolonging bleeding time at doses up to 1000 mg/kg, supporting its potential for separating antithrombotic efficacy from bleeding risk [4]. These promising preclinical data propelled atopaxar into clinical development.

  • Table 1: Key Features of Advanced PAR-1 Antagonists
    FeatureAtopaxar (E-5555)Vorapaxar (SCH 530348)
    DeveloperEisaiSchering-Plough/Merck
    Molecular Weight608 g/mol~492 g/mol (free base)
    ReversibilityReversibleIrreversible
    Primary MechanismCompetitive PAR-1 antagonismOrthosteric PAR-1 inhibition
    Binding SiteTethered ligand binding siteTethered ligand binding site
    Clinical PhasePhase II (Discontinued)Phase III (Approved in some regions)
    MetabolismHepatic (CYP3A4)Hepatic (CYP3A4)

The clinical development of atopaxar was primarily evaluated in the LANCELOT program, consisting of phase II trials designed to assess safety, tolerability, and preliminary efficacy:

  • J-LANCELOT (2009-2010): This initial double-blind, placebo-controlled trial evaluated atopaxar (50 mg, 100 mg, or 200 mg once daily) in Japanese patients with acute coronary syndrome (ACS) (n=241) or high-risk coronary artery disease (CAD) (n=263) on top of standard antiplatelet therapy (aspirin ± clopidogrel). It demonstrated potent (>90% inhibition at 100/200 mg) and dose-dependent inhibition of TRAP-induced platelet aggregation. The trial indicated general tolerability with no significant increase in major bleeding, although minor bleeding not requiring intervention increased at higher doses, and transient dose-dependent transaminase elevation and QTc prolongation were noted [4] [7] [8].
  • LANCELOT-ACS (2010): This multinational trial enrolled 603 patients with non-ST-elevation acute coronary syndrome (NSTE-ACS). Patients received a 400 mg loading dose of atopaxar followed by maintenance doses (50 mg, 100 mg, or 200 mg daily) or placebo for 12 weeks, alongside standard care (aspirin, ~78% also on clopidogrel/ticlopidine). The primary safety endpoint (CURE-defined bleeding) showed no statistically significant increase for atopaxar overall (3.1%) versus placebo (2.2%), though minor bleeding was numerically higher. A significant 33% relative reduction in Holter-monitored ischemia at 48 hours was observed (18.7% vs 28.1% for placebo, p<0.05). Platelet inhibition was rapid (74% at 1-3h post-load) and near-complete (92% at 3-6h). Liver enzyme elevations and QTc prolongation remained concerns at higher doses [8] [10].
  • LANCELOT-CAD (2011): This trial involved 720 patients with stable CAD. Similar dosing regimens (placebo, 50 mg, 100 mg, 200 mg atopaxar daily for 24 weeks) were used. The incidence of CURE-defined bleeding was significantly higher in the combined atopaxar groups (3.9%) versus placebo (0.6%, p=0.03), driven by minor bleeding. No significant difference in major bleeding (TIMI criteria) or the composite efficacy endpoint (CV death, MI, stroke, recurrent ischemia) was observed. Dose-dependent increases in liver transaminases and trends towards QTc prolongation were again noted [8] [9].

Despite showing potent platelet inhibition and signals of potential ischemic benefit (especially in reducing silent ischemia in ACS), the consistent observations of dose-dependent liver enzyme elevations (ALT ≥3x ULN in up to 5.5% at 200mg) and QTc interval prolongation in the LANCELOT program led Eisai to discontinue the development of atopaxar in 2012 [4] [7] [9]. This decision contrasted with the continued development of vorapaxar, which ultimately gained regulatory approval in some regions, albeit with significant safety restrictions (boxed warning for bleeding). The atopaxar development program highlighted the challenges of targeting PAR-1, particularly regarding off-target effects impacting liver function and cardiac electrophysiology, ultimately preventing its progression to phase III efficacy trials.

  • Table 2: Atopaxar Pharmacodynamic Effects in Clinical Trials (LANCELOT Program)
    ParameterFindingsTrial(s)
    TRAP-induced Platelet Aggregation Inhibition>90% inhibition with 100/200 mg maintenance doses; Rapid onset (74% at 1-3h post 400mg load)J-LANCELOT, LANCELOT-ACS, LANCELOT-CAD
    Effect on Holter-detected Ischemia33% relative reduction at 48h post-loading dose (18.7% vs 28.1% placebo)LANCELOT-ACS
    CURE-defined Bleeding (Any)Stable CAD: 3.9% (Atopaxar) vs 0.6% (Placebo), p=0.03; ACS: 3.1% vs 2.2%, NS. Primarily minor bleeding.LANCELOT-CAD, LANCELOT-ACS
    TIMI-defined Major BleedingNo significant difference vs placeboLANCELOT-CAD, LANCELOT-ACS
    Liver Enzyme Elevation (ALT ≥3x ULN)Dose-dependent increase: 0% (Pl), 1.1% (50mg), 2.9% (100mg), 5.5% (200mg) in LANCELOT-CAD (p<0.0001)J-LANCELOT, LANCELOT-CAD, LANCELOT-ACS
    QTc Prolongation (>30 msec)Dose-dependent trend: 4.6% (50mg), 8.3% (100mg), 10.2% (200mg) vs placebo (NS in LANCELOT-CAD)J-LANCELOT, LANCELOT-CAD, LANCELOT-ACS

Properties

CAS Number

751475-53-3

Product Name

Atopaxar

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone

Molecular Formula

C29H38FN3O5

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C29H38FN3O5/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32/h13-15,31H,7-12,16-17H2,1-6H3

InChI Key

QWKAUGRRIXBIPO-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC

Solubility

Soluble in DMSO, not in water

Synonyms

E5555; E-5555; E 5555; ER-172594-00; ER172594-00; ER 172594-00; Atopaxar

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.